molecular formula C19H22ClN5O2S B2744270 1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887219-07-0

1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2744270
CAS RN: 887219-07-0
M. Wt: 419.93
InChI Key: QKPCTMHRDNGDEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The process involves the reaction of substituted alkyne and substituted azide in tetrahydrofolate (THF) .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which exhibited potent cytotoxicity against prostate cancer cells . This suggests that our compound could be explored further as a potential anticancer agent.

Anti-Inflammatory Effects

Thiazole derivatives have shown anti-inflammatory properties . Our compound’s unique structure may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Antiviral Activity

Thiazoles, including our compound, have demonstrated anti-HIV activity . Exploring its mechanism of action and potential as an antiviral agent warrants further investigation.

Analgesic Properties

Thiazole derivatives have been studied for their analgesic effects . Our compound’s unique structure may interact with pain pathways, making it a candidate for pain management research.

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . The potential development of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents is strongly indicated .

properties

IUPAC Name

1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-5-3-4-6-13(12)20)24-9-7-11(8-10-24)17(21)26/h3-6,11,15,27H,2,7-10H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPCTMHRDNGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

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